1H-Indol-5-yl Methanesulfonate: Physical Properties, Reactivity, and Applications in Drug Discovery
1H-Indol-5-yl Methanesulfonate: Physical Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
1H-Indol-5-yl methanesulfonate (CAS: 128810-31-1) is a highly versatile functionalized indole derivative. As a Senior Application Scientist, I frequently encounter this compound serving a dual purpose in modern medicinal chemistry: it acts as a highly reactive pseudohalide for transition-metal catalyzed cross-coupling reactions, and it functions as a stable, hydrogen-bond accepting pharmacophore in advanced therapeutics[1],[2]. This technical guide details its physical properties, outlines a self-validating synthesis protocol, and explores its mechanistic utility in drug development.
Physical and Chemical Properties
The physical properties of 1H-indol-5-yl methanesulfonate dictate its handling and reactivity. The mesylate group (-OSO₂CH₃) significantly alters the electronic landscape of the indole core, withdrawing electron density from the C5 position and stabilizing the crystalline lattice.
| Property | Value |
| Chemical Name | 1H-Indol-5-yl methanesulfonate |
| CAS Number | 128810-31-1 |
| Molecular Formula | C₉H₉NO₃S |
| Molecular Weight | 211.24 g/mol |
| Melting Point | 96 - 98 °C |
| Appearance | Off-white powder to solid |
| Purity Standard | Typically ≥ 95% (NMR/HPLC validated) |
Data supported by commercial and synthetic literature[3],[4].
Synthesis Methodology: A Self-Validating Protocol
The synthesis of 1H-indol-5-yl methanesulfonate from 1H-indol-5-ol requires strict environmental control to prevent the degradation of the electron-rich indole ring. The following protocol is designed with built-in causality and self-validation checkpoints[3].
Step-by-Step Methodology:
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Solvation: Dissolve 1H-indol-5-ol (166.0 mg, 1.25 mmol) in 1.25 mL of anhydrous dichloromethane (CH₂Cl₂)[3].
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Causality: CH₂Cl₂ is a non-polar, aprotic solvent that ensures complete dissolution without participating in nucleophilic side reactions.
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Base Addition: Add triethylamine (Et₃N, 186 µL, 1.37 mmol)[3].
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Causality: Et₃N acts as a non-nucleophilic acid scavenger. The mesylation reaction generates HCl, which could protonate the indole nitrogen or trigger polymerization. Et₃N neutralizes this byproduct, driving the reaction forward.
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Thermal Control: Cool the reaction mixture to 0 °C using an ice bath[3].
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Causality: The reaction between the phenol and methanesulfonyl chloride is highly exothermic. Cooling suppresses kinetic side reactions (e.g., N-mesylation), ensuring high O-selectivity.
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Electrophile Addition: Slowly add methanesulfonyl chloride (CH₃SO₂Cl, 178.0 mg, 1.56 mmol) dropwise[3].
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Propagation & Validation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour[3].
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Self-Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc. The disappearance of the highly polar phenol starting material confirms complete conversion.
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Quenching: Quench the reaction with 1.5 mL of H₂O[3].
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Causality: Water safely hydrolyzes any unreacted methanesulfonyl chloride into water-soluble methanesulfonic acid and HCl, terminating the reaction.
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Extraction & Drying: Extract the aqueous layer with CH₂Cl₂ (3 x 3 mL) and dry the combined organic layers over anhydrous MgSO₄[3].
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Purification: Concentrate the solvent under reduced pressure and purify via silica gel column chromatography (elution with hexanes/EtOAc 70:30)[3].
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Expected Yield: ~83% (219.3 mg) as an off-white powder[3].
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Experimental workflow for the synthesis of 1H-indol-5-yl methanesulfonate.
Mechanistic Insights: C-O Bond Activation and Cross-Coupling
In modern synthetic chemistry, the mesylate group (-OSO₂CH₃) transforms the relatively unreactive phenolic hydroxyl group into an excellent leaving group, known as a pseudohalide[2]. This transformation is critical for transition-metal catalyzed cross-coupling reactions.
Traditionally, cross-coupling relies on aryl halides, which generate hazardous halogenated waste. Because phenol derivatives are naturally abundant, converting them to mesylates like 1H-indol-5-yl methanesulfonate provides a greener, highly modular pathway[2]. For example, under Nickel catalysis (NiBr₂(DME) / dppb), the C-O bond of 1H-indol-5-yl methanesulfonate is readily cleaved via oxidative addition[2]. Subsequent transmetalation with reagents like Zn(CN)₂ allows for the efficient synthesis of 1H-indole-5-carbonitrile[2].
Mechanism of Nickel-catalyzed C-O activation and cross-coupling.
Applications in Drug Development
Beyond its role as a synthetic intermediate, the 1H-indol-5-yl methanesulfonate moiety is directly incorporated into advanced pharmaceutical architectures. Indole derivatives are privileged scaffolds in pharmacology, and the addition of the methanesulfonate group provides unique hydrogen-bonding capabilities and modulates lipophilicity.
A prominent application is in the development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) inhibitors[1]. 11β-HSD-1 is an enzyme responsible for the local, pre-receptor conversion of inert cortisone to active cortisol[1]. The overexpression of cortisol in adipose and hepatic tissues is a primary driver of metabolic syndrome, type 2 diabetes, and obesity[1].
Researchers have successfully synthesized aza-adamantane derivatives incorporating the 1H-indol-5-yl methanesulfonate structure (e.g., 3-(4-(2-azaadamantan-2-yl)-4-oxobutan-2-yl)-1H-indol-5-yl methanesulfonate)[1]. In these clinical candidates, the intact methanesulfonate group interacts specifically with the enzyme's binding pocket, yielding potent and selective inhibition that improves hepatic insulin sensitivity without the adverse effects associated with systemic glucocorticoid receptor modulation[1].
References
- Title: Nickel-catalyzed C–O Activation of Phenol Derivatives with Potassium Heteroaryltrifluoroborates (Supporting Information)
- Title: Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)
- Title: EP2794607B1 - Derivatives of aza adamantane and uses thereof Source: Google Patents URL
- Title: CAS: 128810-31-1 1H-Indol-5-yl methanesulfonate Source: Bidepharm URL
